2-(Methylthio)naphthalene
Description
Historical Context and Development
The historical development of 2-(methylthio)naphthalene is intrinsically linked to the broader evolution of naphthalene chemistry and the systematic exploration of sulfur-containing aromatic compounds. Naphthalene itself was first isolated in the early 1820s when two separate reports described a white solid with a pungent odor derived from the distillation of coal tar. In 1821, John Kidd cited these two disclosures and described many of the substance's properties and the means of its production, proposing the name naphthaline as it had been derived from a kind of naphtha. The chemical formula of naphthalene was determined by Michael Faraday in 1826, while the structure of two fused benzene rings was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later.
The systematic development of naphthalene derivatives containing sulfur substituents emerged as part of the broader exploration of heteroatom-substituted polycyclic aromatic hydrocarbons during the late nineteenth and early twentieth centuries. The specific synthesis and characterization of this compound represents a targeted approach to creating sulfur-containing naphthalene derivatives with specific electronic and steric properties. According to chemical database records, this compound carries the molecular weight of 174.26 and exhibits distinctive physical properties including a melting point of 62-63°C and a boiling point of 165-169°C at 15 Torr pressure.
The compound's development gained particular significance in the context of synthetic organic chemistry applications. Research documented in Synthetic Communications in 1984 established key synthetic pathways for the compound's preparation and utilization. The systematic study of this compound has contributed to understanding the broader family of methylthio-substituted aromatic systems and their chemical behavior patterns. Modern synthetic approaches have refined the preparation methods, making this compound more accessible for research and industrial applications.
The historical progression of this compound research reflects the evolution of analytical techniques and synthetic methodologies. Early characterization relied on basic physical property measurements and classical chemical analysis, while contemporary research employs sophisticated spectroscopic methods and computational chemistry approaches to understand the compound's electronic structure and reactivity patterns. This evolution has enabled more precise understanding of the compound's behavior in various chemical environments and its potential applications in advanced synthetic transformations.
Significance in Organic Sulfur Chemistry
The significance of this compound in organic sulfur chemistry extends far beyond its role as a simple naphthalene derivative, representing a crucial example of how sulfur substitution can fundamentally alter the electronic and chemical properties of polycyclic aromatic systems. The methylthio functional group (-SCH₃) introduces unique electronic characteristics that distinguish this compound from other naphthalene derivatives, making it valuable for both fundamental research and practical applications.
Within the broader context of organosulfur chemistry, this compound serves as an important model compound for understanding the effects of sulfur substitution on aromatic systems. The sulfur atom's ability to participate in both sigma and pi bonding interactions creates distinctive electronic properties that influence the compound's reactivity patterns. The compound exhibits particular utility in synthetic transformations, notably in the production of 1-chloro-2-methylsulfanylnaphthalene through reactions requiring copper chloride-aluminum oxide catalyst systems in benzene medium.
The compound's chemical behavior reflects the unique characteristics of the methylthio substituent, which combines the electron-donating properties of sulfur with the steric and electronic effects of the methyl group. This combination creates a substituent that is both activating toward electrophilic aromatic substitution and capable of participating in various nucleophilic and radical reactions. The density of 1.12 ± 0.1 g/cm³ and slight water solubility characteristics further demonstrate how sulfur substitution affects the physical properties of the naphthalene framework.
Recent advances in organic sulfur chemistry have highlighted the importance of compounds like this compound in developing new synthetic methodologies and understanding reaction mechanisms. The compound's role in research extends to studies of sulfur-carbon bond formation and cleavage, oxidation reactions involving sulfur centers, and the development of new catalytic systems for organosulfur transformations. The availability of the compound from multiple commercial sources, with purities reaching 98% or higher, has facilitated its use in both academic research and industrial applications.
The compound also serves as a valuable probe for investigating the effects of heteroatom substitution on aromatic systems. Studies of this compound have contributed to understanding how sulfur substitution affects electronic delocalization, molecular orbital energies, and chemical reactivity patterns in polycyclic aromatic hydrocarbons. This fundamental knowledge has implications for designing new materials with specific electronic properties and developing more efficient synthetic routes to complex organosulfur compounds.
Position within Naphthalene Derivative Classification Systems
The classification of this compound within naphthalene derivative systems reflects both its structural characteristics and functional properties, positioning it as a member of several important chemical families. Primarily, the compound belongs to the class of thioether-substituted naphthalenes, representing one of the simpler examples of sulfur-containing naphthalene derivatives. The systematic nomenclature identifies it as 2-methylsulfanylnaphthalene, following International Union of Pure and Applied Chemistry conventions for naming organosulfur compounds.
Properties
IUPAC Name |
2-methylsulfanylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKUUDUKJMIOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225341 | |
| Record name | 2-Methylmercaptonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7433-79-6 | |
| Record name | 2-Methylmercaptonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylmercaptonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)naphthalene typically involves the reaction of 2-bromonaphthalene with methylthiolate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction conditions usually require heating to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride, potassium carbonate; reactions are conducted in aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Chemical Intermediates
2-(Methylthio)naphthalene serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations, making it useful in the synthesis of more complex organic molecules. The compound can be utilized to produce derivatives that are valuable in pharmaceuticals and agrochemicals.
Dye Production
The compound is also employed in the dye industry as a dye carrier, facilitating the production of various colorants used in textiles and other materials. Its ability to form stable complexes with different substrates enhances the efficacy of dyes, making it a significant component in this sector .
Environmental Studies
Biodegradation Research
Research into the biodegradation of this compound has been conducted to understand its environmental impact. Studies have shown that certain microbial strains can effectively degrade this compound, suggesting potential bioremediation applications for contaminated sites. Understanding the metabolic pathways involved in the degradation process can lead to improved strategies for environmental cleanup .
Toxicological Assessments
Toxicological studies have highlighted the effects of this compound on various biological systems. Investigations into its cytotoxicity indicate that exposure can lead to significant cellular damage at high concentrations, particularly affecting lung tissues in animal models. This information is crucial for assessing safety and regulatory compliance concerning its use in industrial applications .
Case Study 1: Toxicity Assessment
A study evaluated the dose-dependent toxicity of this compound on murine models, revealing significant pulmonary injury at elevated doses. The research indicated that Clara cells were particularly vulnerable, showing signs of injury within hours of exposure. This study underscores the importance of understanding the toxicological profiles of compounds used in manufacturing and environmental contexts .
Case Study 2: Biodegradation Potential
Another investigation focused on the biodegradation capabilities of specific microbial strains isolated from contaminated environments. These strains demonstrated an ability to metabolize this compound effectively, reducing its concentration significantly over time. This finding suggests that bioremediation strategies could be developed using these microorganisms to mitigate pollution from aromatic compounds .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for pharmaceuticals | Enables synthesis of complex organic molecules |
| Dye Production | Dye carrier | Enhances stability and efficacy of dyes |
| Environmental Studies | Biodegradation research | Microbial strains can degrade this compound effectively |
| Toxicological Assessments | Cytotoxicity studies | Significant lung injury observed at high doses |
Mechanism of Action
The mechanism of action of 2-(Methylthio)naphthalene involves its interaction with various molecular targets. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The table below compares 2-(Methylthio)naphthalene with structurally related compounds, emphasizing functional group differences and their implications:
Key Comparative Analyses
This makes this compound more reactive in substitution reactions . 2-(Methylthio)phenol combines a thioether and hydroxyl group, enabling hydrogen bonding and acidity absent in this compound .
Toxicity and Environmental Impact 2-Methylnaphthalene exhibits well-documented toxicity, including respiratory irritation, cataracts, and hemolytic anemia in mammals .
Applications 2-(Methylthio)phenol serves a biological role in pollinator attraction, unlike the synthetic/industrial uses of this compound . 2-Methylnaphthalene is a high-volume industrial chemical, while this compound remains niche in research .
Data Gaps and Research Needs
- Toxicological Profiles: this compound requires rigorous studies on acute/chronic toxicity, carcinogenicity, and environmental persistence, akin to 2-Methylnaphthalene’s well-established profile .
- Analytical Methods : Standardized protocols for detecting this compound in biological and environmental matrices are lacking, unlike methods for naphthalene derivatives .
Biological Activity
2-(Methylthio)naphthalene, a sulfur-containing aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
- IUPAC Name : this compound
- CAS Number : 7433-79-6
- Molecular Formula : C11H10S
- Molecular Weight : 174.26 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Some studies have suggested that derivatives of naphthalene, including methylthio-substituted variants, can inhibit the growth of various pathogens.
- Anti-inflammatory Effects : Naphthalene derivatives have been investigated for their ability to modulate inflammatory responses, particularly through the inhibition of neutrophil activation.
- Neuroprotective Potential : There is emerging evidence that certain naphthalene derivatives may affect neuronal function and have implications in neuroprotection.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Interaction : It could interact with various receptors, influencing cellular signaling pathways.
- Oxidative Stress Modulation : Some studies suggest that it may help in reducing oxidative stress by scavenging free radicals.
Antimicrobial Activity
A study tested various naphthalene derivatives for their antimicrobial properties. The results indicated that certain compounds showed significant inhibition against bacterial strains, suggesting that this compound could possess similar properties.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of naphthalene derivatives, it was found that:
- Compounds with methylthio substitutions exhibited reduced activation of neutrophils stimulated by fMLP (N-formyl-methionyl-leucyl-phenylalanine).
- The most potent derivative demonstrated an IC50 value of 0.8 μM in inhibiting calcium currents in neuronal cells, indicating a potential neuroprotective effect.
| Compound | IC50 (μM) | Effect on Neutrophil Activation |
|---|---|---|
| TAC (a derivative) | 0.8 | Significant inhibition |
| This compound | TBD | TBD |
Case Studies
- Neutrophil Activation Study : In this study, naphthalene derivatives were evaluated for their effects on neutrophil activation induced by PMA (phorbol myristate acetate). The findings suggested that specific modifications at the naphthalene ring enhanced anti-inflammatory activities.
- Neuroblastoma Cell Line Study : The effects of this compound on voltage-dependent calcium channels were assessed using patch-clamp techniques. Results indicated that the compound could modulate calcium influx, which is crucial for neuronal signaling.
Q & A
Q. What are the primary methodologies for synthesizing 2-(Methylthio)naphthalene, and how is purity validated?
Synthesis typically involves Friedel-Crafts alkylation or thiolation of naphthalene derivatives. For example, methylthiol groups can be introduced via nucleophilic substitution using methanethiol or dimethyl disulfide under catalytic conditions . Purity validation employs gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. High-performance liquid chromatography (HPLC) is recommended for quantifying trace contaminants .
Q. Which systemic toxicological effects are prioritized in experimental studies of this compound?
ATSDR’s inclusion criteria highlight respiratory, hepatic, renal, and hematological effects as critical endpoints (Table B-1) . Studies on laboratory mammals (e.g., rodents) often focus on dose-dependent oxidative stress markers, histopathological changes in the liver, and alterations in blood cell counts. Oral and inhalation routes are prioritized for risk assessment .
Q. How are exposure levels standardized in toxicity studies to ensure reproducibility?
Dose standardization follows OECD guidelines:
- Inhalation : Aerosol generation with controlled particle size (1–4 µm) and chamber calibration.
- Oral : Gavage administration using vehicle controls (e.g., corn oil) to minimize solvent interference .
Dosimetry validation via biomarker analysis (e.g., urinary metabolites) is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data across studies?
Contradictions often arise from variability in exposure models or species-specific metabolic differences. ATSDR’s risk-of-bias framework (Tables C-6, C-7) evaluates:
- Exposure characterization : Was dosing verified analytically?
- Outcome assessment : Were blinding protocols followed to reduce detection bias?
- Confounding factors : Did studies control for genetic background or environmental stressors? .
Meta-analyses using tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) can harmonize conflicting datasets .
Q. What experimental designs are optimal for elucidating metabolic pathways of this compound?
- In vitro models : Liver microsomes or recombinant cytochrome P450 (CYP) enzymes (e.g., CYP1A1/2) to identify phase I metabolites .
- Isotopic labeling : Use of deuterated analogs to track methylthiol group transformations .
- Advanced analytics : LC-HRMS (liquid chromatography-high-resolution mass spectrometry) coupled with stable isotope dilution for metabolite quantification .
Q. How should environmental fate studies address gaps in degradation kinetics?
Key parameters include:
Methodological Challenges and Solutions
Q. What strategies mitigate bias in epidemiological studies on occupational exposure?
Q. How can in silico models improve hazard prediction for this compound?
Quantitative structure-activity relationship (QSAR) models predict toxicity endpoints (e.g., mutagenicity) using descriptors like electrophilicity index and molecular orbital energies. Validation against ATSDR’s in vivo data (e.g., hepatic effects) enhances reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
